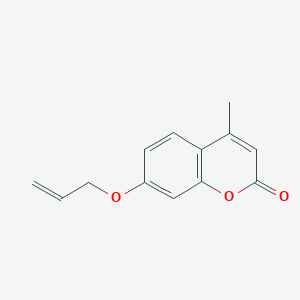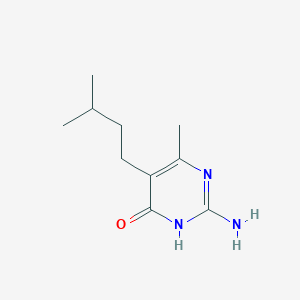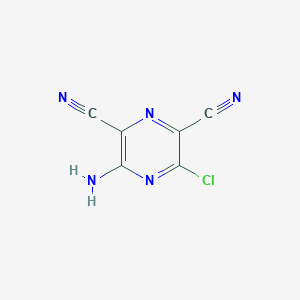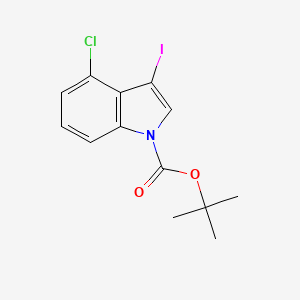
1,2,3,4-Tetrafluoro-5-iodobenzene
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-5-iodobenzene is a chemical compound with the CAS Number 5121-89-1 . It is used in various applications and is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrafluoro-5-iodobenzene consists of a benzene ring with four fluorine atoms and one iodine atom attached. The molecular weight is 275.97 . For a detailed molecular structure, it is recommended to refer to chemical databases or use molecular visualization tools.Applications De Recherche Scientifique
Electronic Structure Analysis
1,2,3,4-Tetrafluoro-5-iodobenzene has been utilized in studies focusing on the electronic structure of iodobenzenes. Researchers have explored the molecular orbitals of these compounds, particularly focusing on the interaction between the molecular orbitals of benzene and the atomic orbitals of iodine. This work has significant implications for understanding the fundamental electronic properties of such compounds (Cvitaš, Güsten, & Klasinc, 1977).
Electrocatalytic Fluorination
The compound has been implicated in the electrochemical fluorination of organosulfur compounds. This process is significant for synthesizing fluorinated compounds, offering moderate to good yields and demonstrating the recyclability of certain iodobenzene derivatives (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Intermolecular Aggregate Formation
Research on 1,2,3,4-Tetrafluoro-5-iodobenzene has also contributed to understanding the formation of stable aggregates with other molecules. These studies have implications for understanding the intermolecular interactions in non-polar compounds and have been characterized using various spectroscopic techniques (Fontana et al., 2002).
Hydrogen Bonding Studies
The compound has been key in studying hydrogen bonding in fluoroaromatic compounds. The crystalline structure of related compounds has been analyzed to understand the role of weak intermolecular interactions, which are crucial in predominantly non-polar compounds (Thakur et al., 2010).
Organometallic Chemistry
In organometallic chemistry, 1,2,3,4-Tetrafluoro-5-iodobenzene derivatives have been synthesized and used to study their reactions with various organolithium compounds. These studies are essential for understanding the synthesis utility of organolithium intermediates (Tamborski & Soloski, 1969).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of various fluorinated derivatives, acting as a precursor in organic transformations. This research is particularly important in the field of synthetic chemistry (Diemer, Leroux, & Colobert, 2011).
Photocatalyzed Oxidation
1,2,3,4-Tetrafluoro-5-iodobenzene has also been studied in the context of photocatalyzed oxidation processes. These processes offer efficient routes to synthesize less accessible benzylic fluorides, contributing to the development of mild, metal-free synthetic methodologies (Bloom, McCann, & Lectka, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrafluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCVUAKQXEHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501800 | |
| Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrafluoro-5-iodobenzene | |
CAS RN |
5121-89-1 | |
| Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



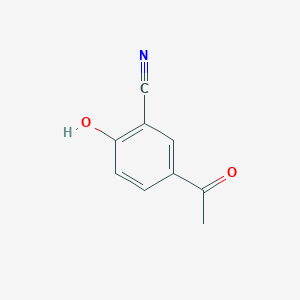
![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)



